molecular formula C15H25ClO3Si B3059036 Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) CAS No. 93803-92-0

Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)

Cat. No.: B3059036
CAS No.: 93803-92-0
M. Wt: 316.89 g/mol
InChI Key: YSXDNKZSMSWRSW-UHFFFAOYSA-N
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Description

Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) is an organosilicon compound known for its versatile applications in various fields. It is a colorless to pale yellow liquid with a molecular formula of C14H23ClO3Si and a molecular weight of 306.87 g/mol. This compound is primarily used as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .

Properties

CAS No.

93803-92-0

Molecular Formula

C15H25ClO3Si

Molecular Weight

316.89 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]ethyl-triethoxysilane

InChI

InChI=1S/C15H25ClO3Si/c1-5-17-20(18-6-2,19-7-3)13(4)15-11-9-8-10-14(15)12-16/h8-11,13H,5-7,12H2,1-4H3

InChI Key

YSXDNKZSMSWRSW-UHFFFAOYSA-N

SMILES

CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC

Canonical SMILES

CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC

Other CAS No.

93803-92-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- typically involves the reaction of [1-[(chloromethyl)phenyl]ethyl]bromide with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s triethoxy groups hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by forming a strong interfacial layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- is unique due to its chloromethyl group, which provides additional reactivity for further functionalization. The triethoxy groups also offer better hydrolytic stability compared to methoxy groups, making it more suitable for applications requiring long-term durability .

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